molecular formula C14H20N2O2 B248260 N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

Cat. No.: B248260
M. Wt: 248.32 g/mol
InChI Key: IMCSYRIEVLZKFG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both a 3-methoxyphenyl group and a pyrrolidine moiety, a combination observed in several biologically active molecules. Scientific literature indicates that compounds featuring pyrrolidine and methoxyphenyl substructures, such as phenyl(pyrrolidin-1-yl)methanone derivatives, have demonstrated notable bioactivity and are extensively investigated . Furthermore, pyrrolidine-containing structures have been identified as inhibitors of biological targets like the Fibroblast Growth Factor Receptor 1 (FGFR1), suggesting a potential mechanism of action for this compound class in biochemical pathways . The presence of the amide linker and the methoxy group on the aromatic ring may influence the molecule's physicochemical properties, including its hydrophobicity and hydrogen-bonding capacity, which are critical parameters in drug discovery. This compound is provided as a high-purity material to support early-stage research and development, including target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration. It is intended for use by qualified researchers in a controlled laboratory environment. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and conduct a comprehensive risk assessment prior to use.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C14H20N2O2/c1-18-13-6-4-5-12(11-13)15-14(17)7-10-16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17)

InChI Key

IMCSYRIEVLZKFG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCCC2

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCCC2

Origin of Product

United States

Biological Activity

N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide, a compound featuring a pyrrolidine moiety and a methoxyphenyl group, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with pyrrolidine in the presence of a suitable base. The reaction conditions can be optimized by adjusting temperature and solvent choice, which significantly influence yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing pyrrolidine have shown significant antibacterial and antifungal activity against various pathogens.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTypeMIC (μg/mL)Target Pathogen
1Antibacterial8Streptococcus mutans
2Antifungal16Candida albicans
3Antibacterial64Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that compounds with a pyrrolidine group exhibit potent activity against both bacterial and fungal strains. Notably, the compound with the methoxyphenyl substitution displayed enhanced activity compared to its analogs lacking this moiety .

The mechanism underlying the antimicrobial action of this compound is believed to involve the inhibition of bacterial fatty acid biosynthesis through targeting specific enzymes such as FabI. Molecular docking studies have suggested that the binding affinity is influenced by the orientation of the methoxy group and its interactions with key residues in the active site .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Key Findings:

  • Methoxy Group: The presence of the methoxy group on the phenyl ring significantly enhances antibacterial activity.
  • Pyrrolidine Moiety: Variations in the alkyl substituents on the pyrrolidine ring can modulate activity; for instance, larger alkyl groups may increase hydrophobic interactions, enhancing membrane permeability.

Table 2: SAR Analysis of Related Compounds

CompoundSubstituentActivity Level
AMethoxyHigh
BNo substituentLow
CEthyl on pyrrolidineModerate

Case Studies

Several case studies have investigated the biological potential of similar compounds:

  • Antibacterial Studies: A study demonstrated that derivatives with a pyrrolidine structure exhibited significant inhibition against Streptococcus mutans, suggesting their potential use in dental applications .
  • Antifungal Applications: Another research highlighted that compounds related to this compound showed promising antifungal activity against Candida albicans, indicating their utility in treating fungal infections .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at treating various conditions, including pain and inflammation.

Case Study: Anti-inflammatory Activity
Research has shown that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies on related compounds indicate that they can suppress the expression of inflammatory markers like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in macrophage-like cells . This suggests that this compound may also possess similar anti-inflammatory effects, warranting further investigation.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure to enhance biological activity or tailor it for specific applications.

Chemical Reactions and Modifications
this compound can participate in:

  • Oxidation : The methoxy group can be oxidized to form phenolic derivatives.
  • Reduction : The amide group can be reduced to yield amines.
  • Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution.

Biological Studies

Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group enhances binding affinity to aromatic pockets in proteins, while the pyrrolidinyl group interacts with hydrophobic regions. This dual interaction profile may modulate the activity of biological targets, leading to therapeutic effects.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anti-inflammatory properties; inhibits iNOS and TNF-α production
Organic SynthesisVersatile building block; participates in oxidation and reduction reactions
Biological StudiesMechanism involves receptor binding; dual interaction profile enhances efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Aryl Group

N-(3-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 11, )
  • Structure : Replaces pyrrolidine with a 1,2,4-triazole ring.
  • Activity : Tested in SH-SY5Y neuronal cells for cytotoxicity and neuroprotection against 6-OHDA-induced damage. The triazole group may alter electron distribution, affecting binding to neuronal targets compared to pyrrolidine.
N-(5-Methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 2c, )
  • Structure : Substitutes 3-methoxyphenyl with a benzothiazole ring.
  • Activity : Inhibits BuChE (IC₅₀ = 15.12 μM). The benzothiazole moiety enhances π-π stacking with enzyme active sites, contributing to potency.
  • Key Insight : The aryl group’s electron-withdrawing properties (e.g., benzothiazole vs. methoxyphenyl) significantly impact target affinity .

Modifications to the Amine Group

N-(4-Morpholinophenyl)-3-((5-phenylthiazolo[2,3-c]triazol-3-yl)thio)propanamide (Compound 15, )
  • Structure : Replaces pyrrolidine with morpholine.
  • Activity : Anti-infective properties (exact targets unspecified). Morpholine’s oxygen atom may enhance solubility but reduce lipophilicity compared to pyrrolidine.
  • Key Data : Structural characterization via NMR and HRMS confirmed stability in diverse solvents .
(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide ()
  • Structure : Retains pyrrolidine but incorporates a fluoroindole-based aromatic system.
  • Activity : Potent FLT3 inhibitor for acute myeloid leukemia (AML). Pyrrolidine contributes to drug-like properties (e.g., metabolic stability) .

Hybrid Modifications

N-(9-{[(2-Phenylethyl)]amino}acridin-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17h, )
  • Structure : Combines pyrrolidine-propanamide with an acridine scaffold.
  • Activity: Strong DNA intercalation due to the planar acridine ring. The pyrrolidine linker likely facilitates DNA minor groove interactions.
  • Key Data : Melting point 110–112 °C; solubility in polar aprotic solvents (e.g., DMSO) .

Key Insights from Structural Comparisons

Aryl Group Impact :

  • Electron-rich groups (e.g., methoxyphenyl) improve membrane permeability, while heteroaromatic systems (e.g., benzothiazole) enhance target binding via π-π interactions .

Amine Group Role :

  • Pyrrolidine balances lipophilicity and conformational flexibility, favoring enzyme inhibition. Morpholine or triazole substitutions alter solubility and target selectivity .

Preparation Methods

Reaction Protocol

  • Acid Activation : Dissolve 3-(pyrrolidin-1-yl)propanoic acid (1.0 mmol) in dry acetonitrile. Add NHS (1.1 eq) and DCC (1.1 eq) at 0°C, stirring for 2 hours.

  • Amine Coupling : Introduce 3-methoxyaniline (1.2 eq) and stir at room temperature for 12 hours.

  • Workup : Filter precipitated dicyclohexylurea, concentrate the filtrate, and purify via column chromatography.

Optimization Insights

  • Solvent Choice : Acetonitrile outperformed ethanol and ethyl acetate in yield due to better solubility of intermediates.

  • Stoichiometry : A 10% excess of amine ensured complete conversion, minimizing residual acid.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a tool for accelerating amidation and cyclization reactions. In the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, microwave conditions (170°C, 25 min in acetonitrile) achieved yields up to 79% by enhancing reaction kinetics and reducing side reactions.

Adapting to Target Compound

  • Reagent Mixing : Combine 3-(pyrrolidin-1-yl)propanoic acid and 3-methoxyaniline in acetonitrile with a catalytic acid (e.g., HCl).

  • Microwave Irradiation : Heat at 170°C for 20–30 minutes under closed-vessel conditions.

  • Purification : Cool, filter, and recrystallize from ethanol.

Key Parameters

  • Temperature : Yields dropped by 14% at 160°C and 6% at 180°C, indicating 170°C as optimal.

  • Scale-Up : Reactions scaled to 10 mmol retained efficiency, suggesting practicality for bulk synthesis.

Succinimide Ring-Opening Pathway

Nucleophilic ring-opening of succinimide derivatives offers an alternative route. For example, N-guanidinosuccinimide reacted with aliphatic amines under microwave irradiation to form triazole-containing propanamides. While this method initially targeted triazole rings, its principles apply to introducing pyrrolidine and aryl groups.

Modified Procedure

  • Succinimide Preparation : React succinic anhydride with pyrrolidine to form N-(pyrrolidin-1-yl)succinimide.

  • Ring-Opening : Treat with 3-methoxyaniline in acetonitrile at 170°C for 25 minutes.

  • Cyclization : Acidify to promote amide formation, followed by recrystallization.

Challenges

  • Amine Nucleophilicity : Aromatic amines like 3-methoxyaniline showed lower reactivity, necessitating higher temperatures or catalysts.

  • Byproducts : Competing reactions required careful pH control during workup.

Hydrazide Intermediate Route

Hydrazide intermediates, as demonstrated in quinoline-propanamide synthesis, provide a pathway for controlled amidation. Converting esters to hydrazides before coupling with amines improved regioselectivity.

Steps

  • Ester Synthesis : Prepare methyl 3-(pyrrolidin-1-yl)propanoate via Fischer esterification.

  • Hydrazide Formation : React with hydrazine hydrate in ethanol at 78°C for 10 hours.

  • Amidation : Couple hydrazide with 3-methoxybenzoyl chloride in dichloromethane, followed by reduction.

Advantages

  • Purity : Hydrazide intermediates facilitated crystallization, reducing purification demands.

  • Flexibility : Compatible with acid-sensitive substrates due to mild conditions.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityKey Advantage
DCC Coupling65–7514 hHighBroad substrate compatibility
Microwave70–7930 minModerateRapid kinetics
Succinimide48–5550 minLowOne-pot synthesis
Hydrazide60–6812 hHighHigh purity

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